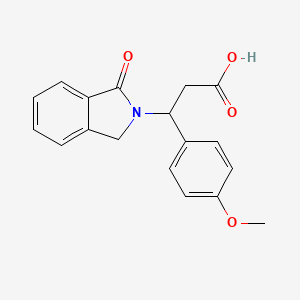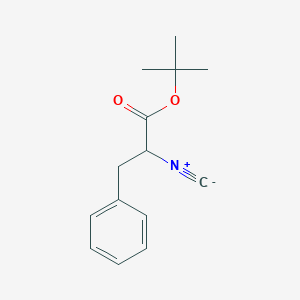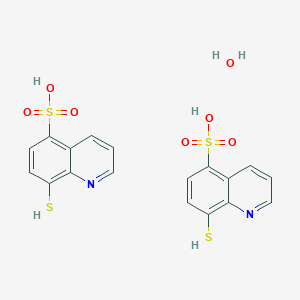
4-Trifluoromethylphenylmethylsulfone
Descripción general
Descripción
4-Trifluoromethylphenylmethylsulfone is a chemical compound with the molecular formula C8H7F3O2S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Trifluoromethylphenylmethylsulfone consists of a benzene ring substituted with a trifluoromethyl group and a methylsulfonyl group . The molecular weight is 224.2 g/mol .Physical And Chemical Properties Analysis
4-Trifluoromethylphenylmethylsulfone is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 294.0±40.0 °C at 760 mmHg, and a flash point of 131.6±27.3 °C .Aplicaciones Científicas De Investigación
Nanofiltration Membrane Development
Research has led to the creation of novel sulfonated thin-film composite nanofiltration (NF) membranes incorporating sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. These membranes demonstrate enhanced surface hydrophilicity and dye rejection without compromising water permeability, primarily due to the sulfonic acid groups introduced through the sulfonated monomers (Yang Liu et al., 2012).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to 4-Trifluoromethylphenylmethylsulfone, has been extensively used in organic synthesis. Its application ranges from facilitating electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, to isomerizations and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, making it a versatile reagent for synthesizing new organic compounds (A. Kazakova et al., 2017).
Polysulfates and Polysulfonates Synthesis
The sulfur(VI) fluoride exchange (SuFEx) reaction, catalyzed by bifluoride salts, enables the synthesis of polysulfates and polysulfonates with high molecular weight and narrow polydispersity. These materials, known for their exceptional mechanical properties, have potential applications in engineering polymers. This synthesis approach is noted for its practicality, reduced catalyst cost, and efficient polymer purification and by-product recycling (B. Gao et al., 2017).
Environmental Remediation
The degradation of persistent organic pollutants, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), has been a significant focus of environmental research. Studies have explored the effectiveness of heat-activated persulfate in oxidizing these substances under conditions suitable for in-situ groundwater remediation. Such research aims to develop practical methods for removing these contaminants from the environment, highlighting the potential of 4-Trifluoromethylphenylmethylsulfone derivatives in facilitating these processes (Saerom Park et al., 2016).
High Temperature PEM Fuel Cells
Ionic liquids based on sulfonate structures, such as 2-Sulfoethylammonium trifluoromethanesulfonate, have been investigated for their application in high temperature PEM fuel cells. These proton-conducting ionic liquids offer an alternative to traditional electrolytes like phosphoric acid, with studies showing their electrochemical and thermal stability up to 140°C. The research indicates potential for these substances to improve oxygen reduction reaction kinetics and overall fuel cell performance (K. Wippermann et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-methylsulfonyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBCENKBTQPCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375339 | |
| Record name | 4-trifluoromethylphenylmethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethylphenylmethylsulfone | |
CAS RN |
145963-48-0 | |
| Record name | 4-trifluoromethylphenylmethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)


![6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid](/img/structure/B1607534.png)

![2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1607537.png)


![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)


